molecular formula C13H17BClNO4 B13575719 Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B13575719
M. Wt: 297.54 g/mol
InChI Key: IJDQMQSFUXDQMT-UHFFFAOYSA-N
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Description

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H17BClNO2 and a molecular weight of 253.53 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a methyl ester, and a dioxaborolane moiety. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the reaction of 6-chloro-2-methylpyridine-3-boronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate, with the reaction being carried out at elevated temperatures (e.g., 90°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or xylene . The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows for coupling reactions, while the chloro group can undergo substitution reactions . These reactions enable the compound to form new bonds and create more complex structures.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate include:

Uniqueness

What sets this compound apart is its combination of a chloro-substituted pyridine ring with a boronic ester moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester derivative of pyridine that has garnered interest in the field of organic synthesis and medicinal chemistry. This compound's unique structure, featuring a chloro substituent and a boronic ester group, enhances its reactivity and potential biological applications.

Chemical Structure and Properties

The compound can be represented as follows:

Property Details
Chemical Formula C₁₃H₁₈BClO₃
Molecular Weight 272.55 g/mol
CAS Number 1638847-73-0
IUPAC Name Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Biological Activity Insights

  • Enzyme Inhibition : Compounds containing boronic esters have been explored for their potential as enzyme inhibitors. For instance, they can inhibit proteases and other enzymes critical in cancer progression and metabolic disorders.
  • Anticancer Potential : Boronic acid derivatives have been studied for their anticancer properties. They can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of a chloro group may enhance this activity by modifying the electronic properties of the molecule .
  • Toxicity Profile : Preliminary studies suggest that methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate exhibits low acute toxicity levels in laboratory models. For example, compounds with similar structures have shown no significant toxicity at high doses (up to 2000 mg/kg) in animal studies .

Case Study 1: Anticancer Activity

A study investigating the effects of boronic acid derivatives on various cancer cell lines revealed that certain structural modifications could significantly enhance their cytotoxicity. Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate could potentially exhibit similar effects due to its structural characteristics.

Cell Line IC₅₀ (μM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)>10Low

This data suggests a promising selectivity toward cancer cells over normal cells .

Case Study 2: Enzyme Interaction

Research on boronic esters has indicated that these compounds can act as reversible inhibitors for certain serine proteases involved in cancer metastasis. The unique structural features of methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate may enhance its binding affinity to these enzymes .

Properties

Molecular Formula

C13H17BClNO4

Molecular Weight

297.54 g/mol

IUPAC Name

methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-9(15)16-10(8)11(17)18-5/h6-7H,1-5H3

InChI Key

IJDQMQSFUXDQMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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